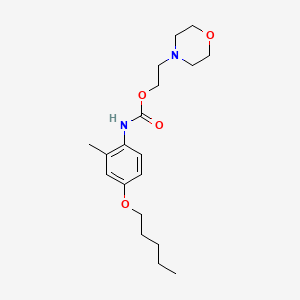
Decyl isopentyl sulfosuccinate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl isopentyl sulfosuccinate sodium salt is a surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with decyl and isopentyl alcohols. This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring enhanced spreading and penetration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decyl isopentyl sulfosuccinate sodium salt typically involves the esterification of sulfosuccinic acid with decyl and isopentyl alcohols. The reaction is carried out under controlled conditions to ensure complete esterification. The general steps include:
Esterification: Sulfosuccinic acid is reacted with decyl and isopentyl alcohols in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for high yield and purity. Continuous reactors and advanced separation techniques are employed to ensure efficient production.
化学反応の分析
Types of Reactions
Decyl isopentyl sulfosuccinate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can hydrolyze, reverting to sulfosuccinic acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sulfosuccinic acid, decyl alcohol, isopentyl alcohol.
Oxidation: Sulfonic acids, oxidized alcohols.
Substitution: Various substituted sulfosuccinates.
科学的研究の応用
Decyl isopentyl sulfosuccinate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, personal care products, and agrochemicals due to its excellent emulsifying properties.
作用機序
The primary mechanism of action of decyl isopentyl sulfosuccinate sodium salt is its ability to reduce surface tension. This is achieved through the orientation of its hydrophobic and hydrophilic groups at interfaces, which disrupts the cohesive forces between molecules. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of various substances.
類似化合物との比較
Similar Compounds
Dioctyl sodium sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dodecyl sulfate: A common surfactant with a longer alkyl chain, often used in laboratory detergents and protein denaturation.
Uniqueness
Decyl isopentyl sulfosuccinate sodium salt is unique due to its specific combination of decyl and isopentyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring moderate hydrophobicity and excellent emulsifying capabilities.
特性
CAS番号 |
72796-95-3 |
|---|---|
分子式 |
C19H35NaO7S |
分子量 |
430.5 g/mol |
IUPAC名 |
sodium;4-decoxy-1-(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChIキー |
CUWYJPMVVMLTBU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
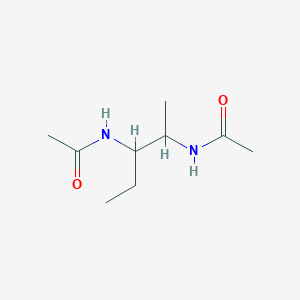
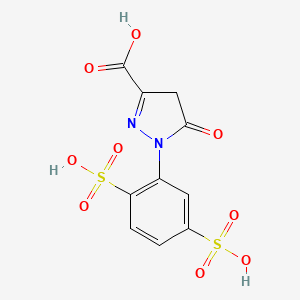

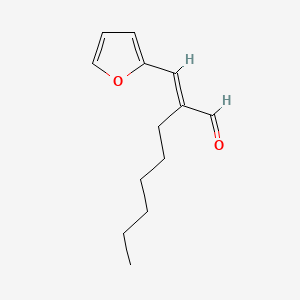
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)

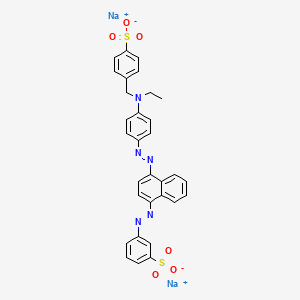
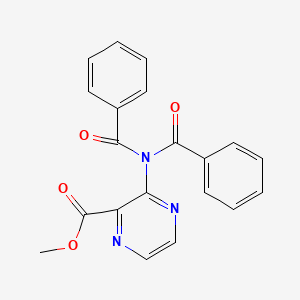

![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

